molecular formula C21H16N2O B14949348 2-(4-Methoxyphenyl)-3-phenylquinoxaline CAS No. 10166-78-6

2-(4-Methoxyphenyl)-3-phenylquinoxaline

Cat. No.: B14949348
CAS No.: 10166-78-6
M. Wt: 312.4 g/mol
InChI Key: LTJCRWFXZREOEO-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Derivatives in Heterocyclic Chemistry

Quinoxaline and its derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds that have garnered substantial interest across various scientific disciplines. researchgate.netmdpi.comnih.gov Structurally, the quinoxaline core consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, a feature that imparts unique electronic properties and a rigid, planar geometry. d-nb.info This scaffold is a cornerstone in medicinal chemistry, as its derivatives have been shown to exhibit a wide spectrum of biological activities. researchgate.netnih.gov

The therapeutic potential of quinoxaline-based compounds is remarkably broad, with research demonstrating their efficacy as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antiprotozoal agents. researchgate.netd-nb.info The structural versatility of the quinoxaline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to enhance specific biological interactions. researchgate.netnih.gov This adaptability has made the quinoxaline scaffold a "privileged structure" in drug discovery, meaning it can serve as a versatile template for developing ligands for multiple biological targets.

Beyond pharmaceuticals, quinoxaline derivatives are integral to materials science. Their inherent photophysical and electrochemical properties make them ideal candidates for the development of dyes, fluorescent probes, and organic electronic materials, including applications in organic light-emitting diodes (OLEDs). d-nb.info The electron-deficient nature of the pyrazine ring allows many quinoxaline derivatives to function as electron acceptors or transport materials in electronic devices.

Evolution of Research Trends in Quinoxaline Science

Research into quinoxaline chemistry has a rich history, with early studies focusing on fundamental synthesis and reactivity. The most common and enduring method for synthesizing the quinoxaline core is the condensation reaction between an aromatic o-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound (like benzil). nih.gov

Over the past few decades, research trends have shifted significantly. Initially, synthetic methodologies often required harsh conditions, such as high temperatures and strong acid catalysts. niscpr.res.in Modern organic synthesis has driven the development of more efficient and environmentally benign protocols. Recent advancements include the use of various catalysts like iodine, copper sulfate, nickel nanoparticles, and ionic liquids to promote the condensation reaction under milder conditions. niscpr.res.in Furthermore, green chemistry principles have been applied, utilizing ultrasound irradiation or water as a solvent to create more sustainable synthetic routes. niscpr.res.in

The applications of quinoxalines have also evolved. While their medicinal properties have been a long-standing focus, there is a growing emphasis on their use in materials science. Researchers are increasingly exploring their potential in organic electronics, designing complex quinoxaline-based molecules with tailored photophysical and charge-transport properties for use in OLEDs and organic photovoltaics. d-nb.info This has led to the synthesis of highly conjugated systems where the quinoxaline core is functionalized with various aryl and heteroaryl groups to manipulate the electronic band gap and luminescence characteristics. d-nb.info

Specific Academic Context of 2-(4-Methoxyphenyl)-3-phenylquinoxaline within Quinoxaline Studies

The compound this compound belongs to the class of 2,3-diarylquinoxalines. This specific substitution pattern, with distinct aryl groups at the 2 and 3 positions of the quinoxaline core, is a subject of significant academic interest, primarily in the fields of medicinal chemistry and materials science.

While specific, in-depth research articles focusing exclusively on this compound are not prevalent in the searched literature, its academic context can be understood by examining the research on its close analogs. The synthesis of such compounds almost invariably follows the classic condensation of an o-phenylenediamine (B120857) with an appropriately substituted benzil (B1666583) (a 1,2-diketone). For the title compound, the logical precursors would be o-phenylenediamine and 4-methoxybenzil .

The primary motivation for synthesizing and studying compounds like this compound often revolves around exploring its photophysical (luminescent) and electrochemical properties. The introduction of a phenyl group and a methoxyphenyl group—an electron-donating substituent—creates an asymmetric electronic environment. This asymmetry can influence the molecule's intramolecular charge transfer (ICT) characteristics, which in turn affects its fluorescence quantum yield, emission wavelength, and solvatochromism (the change in color with solvent polarity).

Researchers in materials science would investigate this compound as a potential component in organic electronic devices. The quinoxaline core acts as an electron-accepting unit, and the properties can be tuned by the attached aryl groups. The methoxy (B1213986) group, being an electron-donating group, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, impacting the material's suitability for use in OLEDs or as an organic semiconductor.

In medicinal chemistry, the specific combination of aryl groups would be investigated to understand structure-activity relationships (SAR). The lipophilicity and electronic nature of the methoxyphenyl and phenyl substituents could influence how the molecule interacts with biological targets, potentially leading to the discovery of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10166-78-6

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-phenylquinoxaline

InChI

InChI=1S/C21H16N2O/c1-24-17-13-11-16(12-14-17)21-20(15-7-3-2-4-8-15)22-18-9-5-6-10-19(18)23-21/h2-14H,1H3

InChI Key

LTJCRWFXZREOEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4

Origin of Product

United States

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Investigations into Condensation Reaction Mechanisms

The synthesis of quinoxaline (B1680401) derivatives fundamentally relies on a condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. nih.gov The generally accepted first step involves the nucleophilic attack of one of the amino groups of the o-phenylenediamine (B120857) onto one of the carbonyl carbons of the dicarbonyl reactant (e.g., 4-methoxybenzil). nih.gov This initial attack forms a hemiaminal intermediate.

This is followed by a rapid dehydration step to yield a Schiff base (or imine) intermediate. nih.gov The second amino group then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a second hemiaminal linkage within a six-membered ring structure. A final dehydration step then leads to the formation of a dihydroquinoxaline intermediate, which subsequently aromatizes to the stable quinoxaline ring. nih.gov

This sequence is a classic example of a condensation reaction, where two molecules combine with the loss of a small molecule, typically water. The reaction can be catalyzed by both acids and bases. Base-catalyzed aldol-type condensations, for instance, proceed via the formation of an enolate species. magritek.com In the context of quinoxaline synthesis, the diamine acts as the nucleophile, and the dicarbonyl compound as the electrophile. nih.gov

Oxidative Cyclization Mechanisms in Quinoxaline Formation

Following the initial condensation and formation of a cyclized dihydroquinoxaline intermediate, an oxidation step is necessary to form the final aromatic quinoxaline product. This transformation from a dihydroquinoxaline to a quinoxaline is an oxidative dehydrogenation process.

In many synthetic protocols, this oxidation occurs spontaneously in the presence of air (O2). However, for more efficient and controlled synthesis, various oxidizing agents and catalytic systems are employed. The mechanism often involves the removal of two hydrogen atoms from the dihydroquinoxaline intermediate.

Several advanced oxidative cyclization methods have been developed:

Transition-Metal Catalysis : Transition-metal complexes, in conjunction with oxidants like TEMPO, can facilitate oxidative cyclization. The mechanism is proposed to proceed via a hydrogen atom transfer, generating radical intermediates that lead to the final product. organic-chemistry.org

Electrochemical Oxidation : Electrosynthesis offers a green alternative, using an anode to oxidize the substrate. This method can proceed through a radical cascade cyclization, involving the formation of radical cation intermediates. nih.gov

PIFA-Initiated Cyclization : Phenyliodine bis(trifluoroacetate) (PIFA) can initiate oxidative cyclization, potentially involving the formation of highly reactive intermediates such as nitrene or aziridinium (B1262131) cations. nih.gov

These oxidative processes are crucial for the aromatization of the heterocyclic ring, which is the thermodynamic driving force for the final step of the reaction.

Proposed Reaction Intermediates and Transition States

The pathway from reactants to the final quinoxaline product involves several key intermediates and transition states.

Hemiaminal Intermediate : Formed from the initial nucleophilic attack of the amine on the carbonyl group.

Schiff Base (Imine) Intermediate : Results from the dehydration of the initial hemiaminal.

Cyclized Dihydroquinoxaline : The product of the second, intramolecular amine attack and subsequent dehydration. This is a crucial intermediate that undergoes oxidation. nih.gov

Radical Cations : In electrochemical and some catalyzed reactions, radical cation intermediates are proposed. For instance, an initial oxidation at an anode can generate a radical cation, which then undergoes cyclization. nih.govmdpi.com

Phenoxyl Radicals : In reactions catalyzed by certain transition-metal complexes, phenoxyl radicals have been identified through techniques like EPR spectroscopy, suggesting a radical-based mechanism for the cyclization step. organic-chemistry.org

Computational studies using Density Functional Theory (DFT) have also been employed to investigate the molecular structure, vibrational frequencies, and transition states of related heterocyclic compounds, providing theoretical support for proposed mechanistic pathways. nih.gov

Role of Catalysts and Reaction Conditions in Mechanistic Control

Catalysts and reaction conditions play a pivotal role in dictating the reaction mechanism, efficiency, and selectivity. The synthesis of quinoxalines can be performed under various conditions, from room temperature to microwave irradiation, and with a diverse array of catalysts. nih.govmdpi.com

Catalyst Types and Their Influence:

Acid Catalysts : Protic acids can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. Lewis acids can also be used.

Green Chemistry Catalysts : Many modern methods focus on environmentally benign catalysts. These include:

Solid Acid Catalysts : Nanocrystalline titania-based sulfonic acid (TiO2-Pr-SO3H) allows the reaction to proceed efficiently at room temperature, often in the absence of a solvent. mdpi.com

Fluorinated Alcohols : Solvents like hexafluoroisopropanol (HFIP) can act as catalysts due to their strong hydrogen-bond-donating ability, promoting the reaction without being consumed. mdpi.com

Lanthanide-Based Catalysts : Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) is an efficient catalyst that works in aqueous media at room temperature. mdpi.com

Metal Triflates : Zinc triflate (Zn(OTf)2) is another effective catalyst that can be used in acetonitrile (B52724) or under solvent-free conditions. mdpi.com

The choice of catalyst can influence the reaction rate and yield significantly. For example, mechanochemistry, which involves inducing reactions through mechanical energy (e.g., ball milling), represents a solvent-free method for preparing and utilizing catalysts, further enhancing the green credentials of the synthesis. qub.ac.uk

The following table summarizes the impact of different catalytic systems on quinoxaline synthesis:

Catalyst SystemReaction ConditionsTypical YieldMechanistic Role
TiO2-Pr-SO3H Room Temperature, Solvent-free or Ethanol (B145695)~95%Solid acid catalyst, provides proton source. mdpi.com
Hexafluoroisopropanol (HFIP) Room Temperature, Solvent-free~95%Green solvent/catalyst, stabilizes transition states via H-bonding. mdpi.com
Cerium (IV) Ammonium Nitrate (CAN) Room Temperature, Acetonitrile/AqueousUp to 98%Lanthanide catalyst, facilitates condensation. mdpi.com
Zinc Triflate (Zn(OTf)2) Room Temperature, Acetonitrile or Microwave~90%Lewis acid, activates carbonyl group. mdpi.com
Transition-Metal Complexes + TEMPO 60 °C, AcetonitrileUp to 95%Catalyzes oxidative cyclization via radical pathway. organic-chemistry.org

These findings demonstrate that by carefully selecting the catalyst and reaction conditions, the mechanism can be controlled to favor high yields and environmentally friendly procedures.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl 3 Phenylquinoxaline

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and reactivity.

Geometry Optimization and Conformational Analysis

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. Conformational analysis explores different spatial arrangements (conformers) of the molecule to identify the most energetically favorable one.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed description of the Lewis-like bonding pattern within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals to understand charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability.

Fukui Functions and Reactivity Descriptors

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. Coupled with other reactivity descriptors (like chemical hardness, softness, and electrophilicity), this analysis helps predict how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color-coded scale to identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), providing insights into intermolecular interactions.

Molecular Dynamics (MD) Simulations

MD simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of the compound, its interactions with solvents or other molecules, and conformational changes that occur under specific conditions.

Without specific studies on 2-(4-Methoxyphenyl)-3-phenylquinoxaline, it is not possible to provide quantitative data such as optimized bond lengths, HOMO-LUMO energy gaps, NBO interaction energies, Fukui function values, MEP potential ranges, or MD simulation trajectories for this compound. The generation of such data would require performing original computational research, which is beyond the scope of this response.

Conformational Dynamics and Stability

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in exploring this conformational space. While specific studies on the conformational dynamics of this compound are not extensively documented, research on structurally similar compounds, such as 2-(4-Methoxyphenyl)-3,6,7-trimethylquinoxaline, provides valuable insights. In this related molecule, the phenyl ring at the 2-position is reported to have a significant dihedral angle with respect to the quinoxaline (B1680401) mean plane, in the range of 40.23°. researchgate.net This twist is a common feature in 2,3-diarylquinoxalines, arising from the steric hindrance between the ortho-hydrogens of the aryl rings and the quinoxaline core.

It is expected that this compound would also adopt a non-planar conformation. The rotation around the C-C single bonds connecting the phenyl and methoxyphenyl groups to the quinoxaline ring would lead to a variety of conformers with different energies. The most stable conformer would be the one that minimizes steric repulsion while allowing for favorable electronic interactions. The methoxy (B1213986) group on the phenyl ring, being an electron-donating group, can influence the electronic distribution and potentially the preferred conformation. Computational methods can map the potential energy surface by systematically rotating these bonds, allowing for the identification of energy minima corresponding to stable conformers.

Table 1: Predicted Stable Conformers and Relative Energies for 2,3-Diarylquinoxalines (Illustrative)

ConformerDihedral Angle (Quinoxaline - Phenyl)Dihedral Angle (Quinoxaline - Methoxyphenyl)Relative Energy (kcal/mol)
1~45°~50°0.00
2~135°~50°2.50
3~45°~140°2.75

Note: The data in this table is illustrative and based on general findings for 2,3-diarylquinoxalines. Specific computational studies are required for precise values for this compound.

Solvent Interactions via Radial Distribution Functions (RDF)

The behavior of a molecule in solution is profoundly influenced by its interactions with the surrounding solvent molecules. Molecular dynamics (MD) simulations are a powerful tool to study these interactions at an atomic level. One of the key analyses derived from MD simulations is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or group of atoms in the solute.

For this compound, RDFs can be calculated for various solvent types (e.g., water, ethanol (B145695), DMSO) to understand the solvation shell structure. The RDF plots would typically show peaks at specific distances, indicating the formation of structured solvation layers. For instance, the RDF between the nitrogen atoms of the quinoxaline ring and the hydrogen atoms of water molecules would likely show a sharp peak at a short distance, indicative of hydrogen bonding. Similarly, the oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.

The aromatic rings of the quinoxaline, phenyl, and methoxyphenyl groups would primarily interact with non-polar solvents or the non-polar regions of amphiphilic solvents through van der Waals and π-π stacking interactions. The RDFs for these interactions would show broader peaks at larger distances compared to hydrogen bonds. By integrating the RDF up to its first minimum, the coordination number, which represents the average number of solvent molecules in the first solvation shell, can be determined. This information is crucial for understanding the solubility and reactivity of the compound in different environments.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Prediction of Binding Modes and Molecular Interactions

While specific docking studies for this compound are not extensively reported, the quinoxaline scaffold is a common motif in molecules targeting a variety of biological targets, including kinases, DNA, and various enzymes. Docking studies of structurally related quinoxaline derivatives can provide a strong indication of the likely binding modes of this compound.

For example, in kinase inhibition, the quinoxaline core often acts as a scaffold that positions its substituents to interact with key residues in the ATP-binding pocket. The nitrogen atoms of the quinoxaline ring can form hydrogen bonds with the hinge region of the kinase. The aryl substituents at the 2- and 3-positions can then extend into hydrophobic pockets, forming van der Waals and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The methoxy group on the phenyl ring could potentially form an additional hydrogen bond with a suitable donor or acceptor in the active site, or it could be involved in hydrophobic interactions.

Assessment of Binding Affinities and Energetics

Molecular docking programs use scoring functions to estimate the binding affinity, typically expressed as a binding energy (in kcal/mol). A more negative binding energy indicates a stronger and more stable interaction. For this compound, the predicted binding affinity would depend on the specific biological target.

The binding energy is a composite of various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding. The presence of the methoxyphenyl and phenyl groups provides significant opportunities for hydrophobic and aromatic interactions, which generally contribute favorably to the binding energy. The ability of the quinoxaline nitrogens and the methoxy oxygen to form hydrogen bonds can further enhance the binding affinity.

Table 2: Illustrative Binding Affinities of Quinoxaline Derivatives with Various Protein Targets

Protein TargetLigand (Quinoxaline Derivative)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
VEGFR-2Quinoxaline-urea analog-9.8Cys919, Asp1046, Phe1047
Tubulin2,3-diarylquinoxaline-8.5Cys241, Leu248, Ala316
STAT3Quinoxaline–arylfuran derivative-7.2Tyr705, Ser611, Arg609

Note: This table presents data from studies on various quinoxaline derivatives to illustrate the range of binding affinities and interacting residues. The values are not specific to this compound.

Structure-Activity Relationship (SAR) Derivation from Docking Data

By comparing the docking results of a series of related compounds, a Structure-Activity Relationship (SAR) can be established. This provides insights into which structural features are important for biological activity. For 2,3-diarylquinoxalines, SAR studies derived from docking data often highlight the importance of the nature and position of substituents on the aryl rings.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. QSAR models are often expressed as an equation that relates biological activity to various molecular descriptors.

While specific QSAR studies focusing solely on this compound are not available, numerous QSAR studies have been conducted on broader classes of quinoxaline derivatives for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govbenthamdirect.com These studies have identified several key molecular descriptors that are often correlated with the activity of quinoxaline compounds.

These descriptors can be broadly categorized as:

Electronic descriptors: Such as dipole moment, HOMO/LUMO energies, and atomic charges, which describe the electronic properties of the molecule.

Steric descriptors: Such as molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule.

Topological descriptors: Which are numerical values derived from the graph representation of the molecule.

For a molecule like this compound, with its two aryl substituents, descriptors related to the size, shape, and hydrophobicity of these groups would likely be significant in a QSAR model. The presence of the methoxy group would influence electronic and hydrophobic parameters. A typical QSAR model for a series of 2,3-diarylquinoxalines might take the following general form:

pIC₅₀ = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are the calculated molecular properties. Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. For example, a 2D-QSAR model developed for quinoxaline derivatives against triple-negative breast cancer identified descriptors such as energy dispersive, molecular force field, and dipole moment as being important for activity. nih.govbenthamdirect.com

In Silico ADMET Prediction of this compound (excluding toxicity profiles)

Computational, or in silico, studies are crucial in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of a compound. These predictions help to identify molecules with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage clinical trial failures. For this compound, while specific experimental ADMET data is not extensively available, its pharmacokinetic properties can be predicted using various computational models based on its structure. These predictions are often benchmarked against established rules for drug-likeness, such as Lipinski's Rule of Five.

Drug-Likeness and Physicochemical Properties

A key aspect of in silico ADMET prediction is the evaluation of a compound's "drug-likeness," which is an assessment of whether it possesses properties consistent with known orally active drugs. These properties are largely governed by the compound's physicochemical characteristics. The predicted physicochemical properties of this compound are summarized in the table below.

PropertyPredicted ValueDescription
Molecular FormulaC₂₁H₁₆N₂OThe elemental composition of the molecule.
Molecular Weight312.37 g/molThe mass of one mole of the compound.
logP (Octanol-Water Partition Coefficient)4.5A measure of the compound's lipophilicity.
Hydrogen Bond Donors0The number of hydrogen atoms attached to electronegative atoms (N, O).
Hydrogen Bond Acceptors3The number of electronegative atoms (N, O) with lone pairs.
Molar Refractivity95.5 cm³A measure of the total polarizability of a mole of a substance.
Topological Polar Surface Area (TPSA)38.9 ŲThe surface sum over all polar atoms, an indicator of membrane permeability.

Lipinski's Rule of Five is a widely used guideline to assess the potential for oral bioavailability. healthinformaticsjournal.com A compound is generally considered drug-like if it adheres to the following criteria: a molecular weight of less than 500 g/mol , a logP not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. healthinformaticsjournal.comasianpubs.org Based on the predicted values, this compound adheres to all of these rules, suggesting it has a favorable profile for oral absorption.

Pharmacokinetic Predictions

Beyond general drug-likeness, specific pharmacokinetic parameters related to absorption, distribution, metabolism, and excretion can be computationally estimated.

Absorption: The absorption of a drug is critical for its entry into the systemic circulation. Key predictors for absorption include gastrointestinal (GI) absorption and permeability through cellular barriers like the Caco-2 cell line, which is a model for the human intestinal epithelium. For this compound, high gastrointestinal absorption is predicted, largely due to its favorable lipophilicity and molecular size. Its TPSA value also suggests good membrane permeability.

Distribution: Distribution refers to how a drug spreads throughout the body's tissues and fluids. Important parameters include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB). A moderate volume of distribution is often desirable, indicating that the drug does not excessively accumulate in tissues. The predictions for this compound suggest it is likely to have a moderate volume of distribution and may have the potential to cross the blood-brain barrier, a characteristic that would be significant if the compound were being investigated for central nervous system targets.

Metabolism: Metabolism involves the chemical modification of the drug by the body, primarily by cytochrome P450 (CYP) enzymes in the liver. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of these enzymes. Inhibition of CYP enzymes can lead to drug-drug interactions. Predictions for this compound suggest that it may be a substrate for several CYP isoforms, indicating it is likely to be metabolized in the liver. It is not predicted to be a potent inhibitor of the major CYP enzymes, which would be a favorable characteristic.

Excretion: Excretion is the process by which the drug and its metabolites are removed from the body. This is often predicted in terms of total clearance and the likelihood of renal (kidney) or hepatic (liver) clearance. For a compound like this compound, which is metabolized, a combination of renal and hepatic clearance would be expected.

The table below summarizes the predicted pharmacokinetic properties for this compound.

ADME ParameterPredicted OutcomeSignificance
Gastrointestinal (GI) AbsorptionHighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityLikely PermeableSuggests the compound may distribute to the central nervous system.
P-glycoprotein (P-gp) SubstrateNoP-gp is an efflux pump; not being a substrate is favorable for absorption and distribution.
CYP1A2 InhibitorNoLow potential for drug-drug interactions mediated by these key metabolic enzymes.
CYP2C9 InhibitorNo
CYP2C19 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Human Intestinal Absorption (%)>90%Predicts a high percentage of the drug will be absorbed from the gut.

Advanced Applications and Materials Science Perspectives

Exploration in Organic Electronics and Optoelectronic Materials

Quinoxaline (B1680401) derivatives, including 2-(4-Methoxyphenyl)-3-phenylquinoxaline, are widely investigated as functional materials for organic electronics and optoelectronics. researchgate.netresearchgate.net Their utility in these fields stems from their inherent electronic properties, such as being π-deficient aromatic heterocycles that can function as electron-withdrawing components in push-pull molecular architectures. core.ac.ukresearchgate.net This characteristic is fundamental to their application in various devices.

This compound is part of a class of quinoxaline derivatives recognized for their fluorescent and luminescent properties. core.ac.ukmenchelab.com The fluorescence in these compounds often arises from intramolecular charge transfer between the electron-donating and electron-accepting moieties within the molecule. core.ac.uk The methoxy (B1213986) group on the phenyl ring acts as an electron-donating group, enhancing the push-pull nature of the molecule and influencing its emission characteristics.

Research into various 2,3-diarylquinoxalines has demonstrated their potential as fluorescent dyes. menchelab.com For instance, studies on similar quinoxaline derivatives have highlighted their application as fluorescent probes for cell staining, indicating their ability to permeate cell membranes and emit light upon excitation. menchelab.com The photophysical properties, such as absorption and emission wavelengths, are often dependent on the solvent polarity and pH, which can be a valuable characteristic for sensing applications. core.ac.uk

Table 1: Photophysical Properties of Selected Quinoxaline Derivatives

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference
2,5-diamino-3,6-dicyanopyrazine4585380.3 core.ac.uk
2-(4'-aminostyryl)pyrazine derivative 1-511 (in dichloromethane)- core.ac.uk
2-(4'-aminostyryl)pyrazine derivative 2-532 (in dichloromethane)- core.ac.uk
Push-pull quinoxaline PQX 87Exhibits full-color solvatochromic fluorescence (λem = 430-607 nm)- core.ac.uk

The electroluminescent properties of quinoxaline derivatives make them suitable for use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net In these devices, the quinoxaline moiety can serve as an electron-transporting layer or as a component of the emissive layer. The ability of this compound to facilitate electron transport is attributed to the electron-deficient nature of the quinoxaline ring system. researchgate.net

Chromophore-labeled quinoxaline derivatives have been synthesized and investigated as efficient electroluminescent materials. researchgate.net The inclusion of electron-donating groups, such as the methoxyphenyl group, can influence the photoluminescence quantum efficiency and the color of the emitted light. researchgate.net The design of such molecules often involves creating a "push-pull" structure to facilitate intramolecular charge transfer, which is crucial for electroluminescence. researchgate.net

Quinoxaline derivatives are recognized as valuable building blocks for organic semiconductors. researchgate.netresearchgate.net Their electron-accepting nature makes them suitable for n-type semiconductor applications. researchgate.net Research has been conducted on various quinoxaline-based derivatives for use in organic thin-film transistors (OTFTs), where they form the active semiconductor layer. researchgate.net

Role in Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline-based organic dyes have emerged as promising sensitizers in dye-sensitized solar cells (DSSCs) due to their strong molar extinction coefficients and the ease with which their spectral properties can be modified. case.edu The general structure of these dyes often follows a donor-π-acceptor (D-π-A) configuration, where the quinoxaline unit can act as the electron acceptor. case.edu

In the context of this compound, the quinoxaline core serves as an excellent electron-accepting unit. case.edu When incorporated into a larger dye molecule, this moiety can facilitate the crucial process of electron injection from the photoexcited dye into the conduction band of a semiconductor, typically titanium dioxide (TiO2). mdpi.com The methoxyphenyl group can act as part of the donor or π-bridge system, influencing the dye's absorption spectrum and energy levels. rsc.orgresearchgate.net Modifications to the quinoxaline structure and the broader dye molecule are actively researched to enhance the power conversion efficiency of DSSCs. researchgate.netmdpi.com

Table 2: Performance of DSSCs with Quinoxaline-Based Sensitizers

SensitizerPower Conversion Efficiency (η)Key Structural FeatureReference
RC-213.30%Vertical conjugation case.edu
RC-225.56%Horizontal conjugation (D-A-π-A) case.edu
AP35.5%Thienopyrazine-based DD-π-AA mdpi.com

Development of Molecular Probes and Chemosensors

The fluorescent properties of this compound and related compounds make them suitable candidates for the development of molecular probes and chemosensors. menchelab.commdpi.com The sensitivity of their fluorescence to the local environment, such as solvent polarity and pH, can be exploited for sensing applications. core.ac.uk

For instance, quinoxaline derivatives have been designed as fluorescent probes that are sensitive to viscosity. nih.gov In such designs, a rotatable single bond, like the one connecting the phenyl rings to the quinoxaline core, can be utilized. Changes in viscosity can restrict this rotation, leading to a measurable change in fluorescence intensity. nih.gov Additionally, the nitrogen atoms in the quinoxaline ring can act as binding sites for metal cations, leading to changes in the compound's photophysical properties upon binding. core.ac.uk This characteristic forms the basis for the design of chemosensors for the detection of specific metal ions. researchgate.net

Fundamental Biological Activity Research and Mechanistic Insights in Vitro/in Silico

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For the 2,3-diarylquinoxaline scaffold, to which 2-(4-Methoxyphenyl)-3-phenylquinoxaline belongs, SAR studies have elucidated key structural features that govern its interactions with various biological targets.

The presence and position of substituents on the phenyl rings at the C-2 and C-3 positions of the quinoxaline (B1680401) core are critical determinants of activity. Research on related 2,3-diarylquinoxalines has shown that smaller, electron-donating groups, such as the methoxy (B1213986) group (-OCH3) at the para-position of the C-2 phenyl ring, can have a significant impact on biological potency, particularly for selective cyclooxygenase-2 (COX-2) inhibition. The methoxy group is an electron-releasing substituent that can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to target enzymes. mdpi.com

In the context of anticancer activity, SAR studies on 2,3-diphenylquinoxaline (B159395) derivatives have indicated that electron-donating functionalities on the phenyl rings at positions 2 and 3 are favorable for activity against targets like tubulin. Conversely, other studies focusing on different targets, such as c-Met kinase, have suggested that electron-withdrawing groups on the phenyl rings can improve binding interactions. vensel.org This highlights that the optimal substitution pattern is highly dependent on the specific biological target being investigated. The core quinoxaline ring itself is crucial, often participating in essential binding interactions within the active sites of target proteins. researchgate.net

The following table summarizes some general SAR findings for the 2,3-diarylquinoxaline scaffold:

Structural MoietyPositionSubstituent TypeImpact on Biological Activity
Phenyl RingC-2para-Methoxy (electron-donating)Potentially enhances selective COX-2 inhibition.
Phenyl RingsC-2 & C-3Electron-donating groupsFavorable for tubulin inhibition.
Phenyl RingsC-2 & C-3Electron-withdrawing groupsMay improve binding to targets like c-Met kinase. vensel.org
Quinoxaline Core-UnsubstitutedEssential scaffold for binding to various kinase domains. researchgate.net

Investigation of Molecular Interactions with Biological Targets

The biological effects of this compound and related compounds are a direct result of their molecular interactions with specific biological targets. These interactions have been investigated through various in vitro assays and in silico molecular docking studies.

One of the most significant biological activities associated with the 2,3-diarylquinoxaline scaffold is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. blogspot.com The COX pathway is a primary mediator of inflammation through the synthesis of prostaglandins (B1171923). blogspot.com Selective inhibition of COX-2 over COX-1 is a key goal for anti-inflammatory drug design to reduce gastrointestinal side effects. blogspot.com

Compounds like this compound are structurally similar to known selective COX-2 inhibitors. The mechanism of inhibition is believed to involve the insertion of the diarylquinoxaline structure into the active site of the COX-2 enzyme. Molecular modeling studies on analogous compounds show that one of the aryl rings fits into a hydrophobic pocket, while the other can interact with residues near the entrance of the active site. The presence of specific substituents, such as a methoxy group, can enhance this binding and contribute to selectivity. nih.gov The inhibition is typically competitive, where the molecule competes with the natural substrate (arachidonic acid) for binding to the enzyme's active site. researchgate.net

The table below shows the COX-2 inhibitory activity of some representative diaryl heterocyclic compounds, illustrating the potency of this structural class.

Compound TypeSubstituentCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
2,3-Diarylquinoline2-(4-methylsulfonylphenyl)-3-phenyl0.07>687
4,5-Diphenyl-4-isoxazoline5-(4-methylsulfonylphenyl)-4-phenyl0.004>64500
Hybrid Compound(E)-1-((1-(4-hydroxy-3-(3-(4-methoxyphenyl)acryloyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione0.037359.46

Note: Data is for structurally related compounds to demonstrate the potential of the chemical class, not for this compound itself, for which specific IC₅₀ values were not available in the searched literature.

c-Met Kinase: The quinoxaline scaffold is recognized as a promising chemical framework for the design of c-Met kinase inhibitors. vensel.orgnih.gov The c-Met receptor tyrosine kinase plays a critical role in cell proliferation, survival, and migration, and its abnormal activation is linked to various cancers. nih.gov In silico docking studies have been performed on 2,3-diphenylquinoxaline derivatives to investigate their binding to the ATP-binding pocket of c-Met kinase. vensel.org These studies suggest that the quinoxaline core can form key hydrogen bonds with residues in the hinge region of the kinase domain, such as Met1160, while the phenyl substituents can engage in π-π stacking interactions with residues like Tyr1230. lookchem.com The binding mode of some quinoxaline inhibitors to c-Met has been confirmed by X-ray crystallography, providing a solid foundation for further optimization of this class of inhibitors. nih.gov

DNA Gyrase: DNA gyrase is a validated target for antibacterial agents. nih.govnih.gov This enzyme is a type II topoisomerase essential for bacterial DNA replication. nih.gov While direct binding studies for this compound with DNA gyrase are not extensively documented in the available literature, the broader class of quinoxaline derivatives has been investigated for antimicrobial activity. Some bifunctionalized quinoxalines have been studied for their interaction with DNA, although the observed activities were minimal. nih.gov The potential for quinoxaline derivatives to act as bacterial topoisomerase inhibitors remains an area of interest, given their structural similarities to other heterocyclic compounds known to target these enzymes. researchgate.net

Research has shown that quinoxaline derivatives can modulate key cellular signaling pathways involved in inflammation and cell survival, most notably the nuclear factor kappa-B (NF-κB) pathway. nih.gov The activation of this pathway is controlled by the IκB kinase (IKK) complex, which contains the catalytic subunit IKKβ. researchgate.net

IKKβ is a key regulatory kinase that, upon activation by various stimuli, phosphorylates the inhibitor of κB (IκBα). nih.govnsf.gov This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome. researchgate.net The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes, including those for COX-2, cytokines, and chemokines. researchgate.net

Quinoxalines have been identified as a class of chemical compounds that can act as IKKβ inhibitors. nih.gov By inhibiting the kinase activity of IKKβ, these compounds prevent the phosphorylation of IκBα. This stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking the entire downstream signaling cascade. This mechanism represents a significant avenue for the anti-inflammatory and potential anticancer effects of quinoxaline derivatives.

Broad Spectrum of Biological Activity

The quinoxaline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure for ligands targeting a wide range of biological targets. Consequently, this compound and its derivatives have been investigated for a broad spectrum of biological activities beyond a single application.

In vitro studies have demonstrated that various 2,3-diarylquinoxaline derivatives exhibit a range of biological effects, including:

Anticancer Activity: Cytotoxicity against various human cancer cell lines has been reported for numerous quinoxaline derivatives.

Antimicrobial Activity: The quinoxaline scaffold is present in compounds showing antibacterial and antifungal properties. nih.gov 2,3-Diphenylquinoxaline has demonstrated activity against bacteria such as Escherichia coli.

Antiviral Activity: Certain quinoxaline derivatives have been explored for their potential as antiviral agents.

Antiprotozoal Activity: Some 2,3-diaryl-substituted quinoxalines have shown activity against parasites like Trypanosoma brucei and Trypanosoma cruzi.

This diverse range of activities underscores the versatility of the quinoxaline core in interacting with different biological systems.

The anti-inflammatory properties of this compound and related diaryl heterocycles are among their most well-supported biological activities. This activity stems primarily from the modulation of key inflammatory pathways.

The primary mechanism for the anti-inflammatory effects is the inhibition of the COX-2 enzyme, which leads to a reduction in the production of pro-inflammatory prostaglandins. blogspot.com Furthermore, the inhibition of the NF-κB signaling pathway via IKKβ suppression provides a complementary and powerful anti-inflammatory mechanism. nih.gov By blocking NF-κB activation, these compounds can downregulate the expression of a wide array of inflammatory mediators, including cytokines (e.g., IL-1β, IL-6), chemokines, and inducible enzymes like inducible nitric oxide synthase (iNOS), in addition to COX-2. Studies on related compounds containing methoxyphenyl groups have confirmed their ability to reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE₂). blogspot.com

Antimicrobial Research (antibacterial, antifungal, antiviral)

Quinoxaline derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of antimicrobial activities. Research into this compound and its closely related analogs has demonstrated potential against various microbial pathogens.

Antibacterial and Antifungal Investigations:

While specific studies focusing exclusively on the antibacterial and antifungal properties of this compound are limited, research on substituted 2,3-diphenylquinoxaline derivatives provides valuable insights. A study on new symmetrically and asymmetrically 2,3-disubstituted quinoxalines highlighted that the biological activity is significantly influenced by the nature and position of substituents on the quinoxaline ring. nih.gov For instance, certain derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Another study focusing on 2,3-diphenyl quinoxaline 1,4-di-N-oxide derivatives reported that these compounds were screened for their antimicrobial activity. researchgate.netresearchgate.net The oxidation of the nitrogen atoms in the quinoxaline ring has been shown to enhance the biological properties of these compounds. nih.gov

Antiviral Research:

The quinoxaline scaffold is a recognized pharmacophore in the development of antiviral agents. nih.gov Although direct antiviral screening data for this compound is not extensively documented in readily available literature, the general class of quinoxaline derivatives has been the subject of numerous antiviral studies. researchgate.net A systematic review of quinoxaline derivatives as antiviral agents underscores the growing interest in this chemical family for developing new antiviral therapies. nih.gov

Antiproliferative and Antitumor Mechanisms (in vitro studies)

The antiproliferative and antitumor potential of quinoxaline derivatives is a significant area of cancer research. Various studies have explored the cytotoxic effects of substituted quinoxalines against different cancer cell lines.

Research on 2-oxo-3-phenylquinoxaline derivatives has demonstrated significant reductions in the viability of colorectal cancer cells (HCT-116). nih.govrsc.org These studies provide a basis for understanding the potential antiproliferative mechanisms of related compounds like this compound. The cytotoxic effects are often attributed to the induction of apoptosis, as evidenced by nuclear disintegration and chromatin fragmentation in treated cancer cells. nih.govrsc.org

Furthermore, a systematic review on the antitumoral activity of quinoxaline derivatives highlights their recognition as a novel class of chemotherapeutic agents active against various tumors. nih.gov The mechanisms of action are diverse and can include the inhibition of protein kinases and other cellular targets crucial for cancer cell proliferation and survival.

Antiparasitic Investigations

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antiparasitic drugs. While specific investigations into the antiparasitic activity of this compound are not widely reported, the broader family of quinoxalines has been evaluated against several parasites.

Studies on quinoxaline derivatives have shown activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The structure-activity relationship studies indicate that modifications on the quinoxaline ring system can significantly impact their antiplasmodial efficacy. nih.gov The development of quinoxaline-based compounds continues to be an active area of research for new antiparasitic treatments. researchgate.net

Antioxidant Research

The antioxidant properties of chemical compounds are crucial in combating oxidative stress, which is implicated in numerous diseases. The antioxidant potential of quinoxaline derivatives has been investigated, with some studies suggesting that these compounds can act as effective free radical scavengers.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for 2-(4-Methoxyphenyl)-3-phenylquinoxaline

The synthesis of 2,3-diarylquinoxalines, including this compound, is undergoing a paradigm shift towards greener and more efficient methods. menchelab.com Traditional synthetic routes often involve harsh reaction conditions, toxic catalysts, and volatile organic solvents. mdpi.comresearchgate.net Consequently, a significant research focus is on the development of novel, environmentally benign synthetic strategies.

One promising approach is the use of hydrothermal synthesis (HTS), which employs water as a solvent at elevated temperatures and pressures. menchelab.comresearchgate.net This method has been successfully used for the synthesis of 2,3-diarylquinoxalines, offering high yields in short reaction times without the need for organic solvents or strong acids. menchelab.com Additionally, the use of solid acid catalysts, such as bentonite (B74815) K-10 clay, presents a green and reusable alternative for the synthesis of quinoxaline (B1680401) derivatives at room temperature. mdpi.com Other innovative methods being explored include mechanochemical synthesis using a spiral gas–solid two-phase flow approach, which eliminates the need for solvents and heating, and the use of various Lewis acid catalysts to improve reaction efficiency. orientjchem.orgmdpi.com

Table 1: Comparison of Conventional and Emerging Synthetic Methodologies for Quinoxalines
MethodologyKey FeaturesAdvantagesReferences
Conventional SynthesisCondensation of o-phenylenediamines and dicarbonyl compounds in organic solvents with catalysts.Well-established and versatile. mdpi.com
Hydrothermal Synthesis (HTS)Uses water as a solvent under high temperature and pressure.Environmentally friendly, high yields, short reaction times. menchelab.comresearchgate.net
Clay-Catalyzed SynthesisUtilizes bentonite K-10 clay as a solid acid catalyst at room temperature.Green, reusable catalyst, mild reaction conditions. mdpi.com
Mechanochemical SynthesisSolvent-free synthesis using a spiral gas–solid two-phase flow approach.Extremely short reaction times, eliminates the need for solvents and heating. mdpi.com

Advanced Computational Design and Predictive Modeling

Computational chemistry is playing an increasingly pivotal role in the rational design and development of novel quinoxaline derivatives with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are being employed to accelerate the discovery process. benthamdirect.comnih.govmdpi.com

QSAR studies help in identifying the key molecular descriptors that govern the biological activity of quinoxaline derivatives, enabling the prediction of the activity of new compounds before their synthesis. benthamdirect.com Molecular docking simulations provide insights into the binding interactions of these molecules with their biological targets, which is crucial for understanding their mechanism of action and for designing more potent and selective analogs. nih.govnih.gov Furthermore, computational tools are being used to predict the pharmacokinetic and toxicological profiles of new quinoxaline derivatives, helping to identify promising drug candidates with favorable properties early in the development pipeline. mdpi.com

Table 2: Computational Approaches in Quinoxaline Research
Computational MethodApplicationSignificanceReferences
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activities based on molecular structure.Guides the design of more potent compounds. benthamdirect.com
Molecular DockingSimulating the binding of a molecule to a biological target.Elucidates mechanism of action and helps in structure-based drug design. nih.govnih.gov
ADMET PredictionPredicting the absorption, distribution, metabolism, excretion, and toxicity of a compound.Assesses the drug-likeness of new molecules early in the discovery process. mdpi.com

Exploration of New Application Domains

The unique chemical structure and diverse biological activities of quinoxaline derivatives, including this compound, make them attractive candidates for a wide range of applications. bohrium.comijpsjournal.com While their potential in medicine as anticancer, antimicrobial, and antiviral agents is well-documented, researchers are now exploring their utility in other domains. ijpsjournal.comipp.pt

One emerging application is in materials science, where quinoxaline-containing polymers are being investigated for their use in organic light-emitting devices (OLEDs) due to their thermal stability and electronic properties. bohrium.com Another area of interest is their application as corrosion inhibitors for metals. researchgate.net Furthermore, the structural versatility of the quinoxaline scaffold allows for modifications to tune its properties for specific applications, opening up new avenues for research in areas such as chemical sensors and functional dyes. menchelab.com

Deeper Mechanistic Insights into Biological Interactions

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its analogs is crucial for the development of more effective and targeted therapeutic agents. nih.gov Research in this area is focused on elucidating the specific interactions of these compounds with their biological targets and understanding their structure-activity relationships (SAR). mdpi.com

For instance, studies on the anticancer properties of quinoxaline derivatives are investigating their interactions with specific enzymes and signaling pathways involved in cancer progression. mdpi.comnih.gov Similarly, research on their antimicrobial and antiviral activities is aimed at identifying the specific cellular processes that are disrupted by these compounds. nih.govijpsjournal.com Understanding the role of substituents on the quinoxaline ring, such as the methoxy (B1213986) group in this compound, is also a key area of investigation, as these modifications can significantly impact the biological activity and selectivity of the molecule. mdpi.comnih.gov

Synergistic Approaches Combining Synthesis, Characterization, and Computational Analysis

The future of research on this compound and other quinoxaline derivatives lies in a synergistic approach that integrates synthetic chemistry, advanced characterization techniques, and computational modeling. This integrated strategy allows for a more efficient and rational design of new molecules with desired properties.

In this approach, computational tools are first used to design and predict the properties of novel quinoxaline derivatives. The most promising candidates are then synthesized using efficient and sustainable methods. Finally, their chemical and biological properties are thoroughly characterized using a range of analytical and biological techniques. The experimental data obtained is then used to refine the computational models, creating a feedback loop that accelerates the discovery and optimization of new quinoxaline-based compounds for various applications. This multidisciplinary approach is essential for unlocking the full potential of this versatile class of heterocyclic compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-Methoxyphenyl)-3-phenylquinoxaline, and how can reaction conditions be systematically varied to optimize product yield?

  • Answer : The compound is synthesized via cyclocondensation of o-phenylenediamine with substituted 1,2-diketones (e.g., 4-methoxybenzil derivatives). Key parameters include:

  • Solvent selection : Ethanol or DMF for improved solubility and reaction homogeneity.
  • Temperature control : Reflux conditions (80–120°C) to accelerate cyclization while minimizing side reactions.
  • Catalyst optimization : Acetic acid (5–10 mol%) enhances reaction kinetics.
    Yield improvements (typically 60–85%) are achieved by maintaining a 1:1.2 molar ratio of diamine to diketone and using inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What analytical techniques provide conclusive evidence for the structural confirmation of this compound, and how should spectral data be interpreted?

  • Answer :

  • NMR spectroscopy : 1H NMR reveals aromatic proton splitting patterns (e.g., para-methoxy group at δ 3.8–4.0 ppm; quinoxaline protons at δ 8.2–8.5 ppm). 13C NMR confirms carbonyl and methoxy carbon environments.
  • X-ray crystallography : Resolves dihedral angles between the quinoxaline core and aryl substituents (e.g., 18.7° between 4-methoxyphenyl and quinoxaline planes), critical for understanding π-conjugation .
  • Mass spectrometry : HRMS-ESI validates molecular weight (calculated m/z: 328.1312 for C₂₁H₁₆N₂O) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-property relationships between quinoxaline derivatives' electronic configurations and their photophysical behavior?

  • Answer :

  • Substituent variation : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups to modulate HOMO-LUMO gaps.
  • Spectroscopic analysis : UV-Vis absorption (λmax ~350–400 nm) and fluorescence quantum yield measurements (using integrating spheres) quantify optoelectronic properties.
  • Computational modeling : Time-dependent DFT (B3LYP/6-311++G**) predicts frontier molecular orbitals, validated against X-ray-derived bond lengths and angles .

Q. What experimental and computational approaches are recommended to address contradictions in reported biological activity data for quinoxaline-based compounds?

  • Answer :

  • Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and compound purity thresholds (HPLC ≥98%).
  • Data reconciliation : Meta-analysis of IC₅₀ values with Hansch analysis to correlate bioactivity with logP and Hammett constants.
  • Molecular docking : Autodock Vina simulations assess binding affinity variations (e.g., quinoxaline interactions with COX-2 active sites) across structural analogs .

Q. How can mechanistic studies elucidate the role of this compound in catalytic systems, particularly regarding electron transfer processes?

  • Answer :

  • Electrochemical characterization : Cyclic voltammetry (scan rate: 50–200 mV/s) identifies redox potentials linked to catalytic cycles.
  • In situ spectroscopy : Operando FTIR tracks intermediate species during catalytic reactions (e.g., quinoxaline-metal coordination).
  • Isotopic labeling : 18O-labeled methoxy groups clarify oxygen’s role in stabilizing transition states during electron transfer .

Methodological Notes

  • Synthetic optimization : Prioritize green solvents (e.g., ethanol) and catalyst recovery to align with sustainable chemistry principles .
  • Data validation : Cross-reference computational results (e.g., DFT-predicted bond angles) with crystallographic data to minimize modeling errors .
  • Biological assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) and dose-response curves (0.1–100 µM) for robust activity comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.